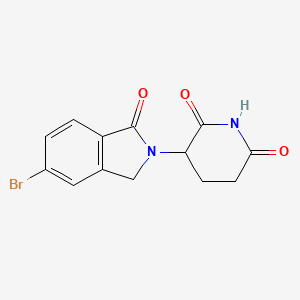

3-(5-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione

Vue d'ensemble

Description

This compound is a lenalidomide analog that can be useful in PROTAC research because it is applicable to the recruitment of CRBN protein . It is also known as 1, 3-diazole .

Synthesis Analysis

The synthesis of this compound involves the Wolff–Kishner reduction of 2-(5-bromo-1-decyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)propanedinitrile with hydrazine hydrate . The solution was heated to gentle reflux for 12 hours and then cooled in an ice bath .Molecular Structure Analysis

The molecular structure of this compound includes three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The compound is a lenalidomide analog that can be useful in PROTAC research because it is applicable to the recruitment of CRBN protein .Physical And Chemical Properties Analysis

The compound has a boiling point of 587.6±50.0 °C (Predicted) and a density of 1.688±0.06 g/cm3 (Predicted) . It is insoluble or slightly soluble in DMSO .Applications De Recherche Scientifique

Treatment of Hematological Malignancies

Lenalidomide-5-Br, as a derivative of Lenalidomide, is primarily used in the treatment of various blood cancers. It has shown efficacy in treating multiple myeloma (MM) and 5q myelodysplastic syndromes (5q MDS) , where it functions as an immunomodulatory drug (IMiD) .

Chronic Lymphatic Leukemia (CLL)

The compound is also evaluated for its potential in treating CLL. It works by modulating the immune system to target cancerous cells .

Non-Hodgkin’s Lymphoma

Lenalidomide-5-Br is being researched for its therapeutic potential in B-cell non-Hodgkin lymphoma . It offers a chemotherapy-free regimen possibility for patients .

Solid Tumors

There is ongoing research to determine the effectiveness of Lenalidomide-5-Br in treating solid tumors, expanding its application beyond hematological malignancies .

Immunomodulation

Apart from direct anti-cancer effects, Lenalidomide-5-Br serves as an immunomodulator, enhancing the body’s immune response against tumor cells .

Anti-Angiogenesis

The compound has properties that inhibit angiogenesis, which is the formation of new blood vessels, thus preventing tumors from acquiring a blood supply necessary for their growth .

Promotion of Tumor Apoptosis

Lenalidomide-5-Br promotes apoptosis, which is the programmed cell death of tumor cells, contributing to its anti-cancer effects .

Proteolysis-Targeting Chimeras (PROTACs)

Research is being conducted on using Lenalidomide derivatives like Lenalidomide-5-Br in PROTACs to target and degrade specific proteins within cancer cells .

Mécanisme D'action

Target of Action

The primary target of Lenalidomide-5-Br is the Cereblon (CRBN) protein . CRBN is a substrate receptor of the CRL4 E3 ubiquitin ligase complex .

Mode of Action

Lenalidomide-5-Br, being a lenalidomide analog, binds to the CRBN protein . This binding induces the ubiquitin ligase complex to degrade specific substrates, such as the Ikaros transcription factors IKZF1 and IKZF3 .

Biochemical Pathways

The degradation of IKZF1 and IKZF3 transcription factors affects various biochemical pathways. These transcription factors play crucial roles in the regulation of immune response and cell proliferation. Therefore, their degradation can lead to immunomodulatory effects and inhibition of cell proliferation .

Result of Action

The molecular and cellular effects of Lenalidomide-5-Br’s action include the degradation of IKZF1 and IKZF3 transcription factors . This can lead to modulation of immune response and inhibition of cell proliferation, which could potentially have antitumor effects .

Action Environment

The action, efficacy, and stability of Lenalidomide-5-Br can be influenced by various environmental factors. For instance, the compound should be stored under an inert atmosphere at room temperature for optimal stability Other factors such as pH, presence of other molecules, and cellular environment can also affect its action and efficacy

Propriétés

IUPAC Name |

3-(6-bromo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O3/c14-8-1-2-9-7(5-8)6-16(13(9)19)10-3-4-11(17)15-12(10)18/h1-2,5,10H,3-4,6H2,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMRQAKJTXKOGSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione | |

CAS RN |

1010100-26-1 | |

| Record name | 3-(5-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)sulfamoyl]phenyl}methyl)acetamide](/img/no-structure.png)